Isoferulic acid
Overview
Description
Isoferulic acid (IFA) is a rare phenolic acid found in several plants, notably in the Rhizoma Cimicifuga, and is distinguished from its isomer, ferulic acid, by the position of its hydroxy and methoxy groups. Unlike ferulic acid, which has been extensively studied, isoferulic acid's properties and implications have been explored to a lesser extent. Recent research has begun to shed light on its antioxidant capabilities and its role in various biological activities (Xiaozhen Wang, Xican Li, Dongfeng Chen, 2011).
Synthesis Analysis
Isoferulic acid can be synthesized through several chemical pathways, including esterification and Knoevenagel condensation processes. A notable synthesis approach involves the transformation of isovanillin and cinnamic acid into 3-cinnamoylisoferulic acid phenyl esters under ultrasonic irradiation, showcasing the compound's accessibility for further study and application (Chen Qingfang et al., 2010).
Molecular Structure Analysis
The molecular structure of isoferulic acid has been characterized in studies involving various spectroscopic techniques. One study involving Mg(II) and heterometallic Mn(II)/Na(I) complexes of isoferulic acid provided in-depth insights into its structure through infrared spectroscopy, UV/VIS spectroscopy, and single-crystal X-ray diffraction, revealing the complex interaction between isoferulic acid and metal ions (M. Kalinowska et al., 2021).
Chemical Reactions and Properties
Isoferulic acid's chemical behavior includes its ability to undergo various reactions, such as esterification and condensation, under specific conditions. The formation of 3-Cinnamoylisoferulic acid phenyl esters under ultrasonic irradiation is a prime example of its reactive nature, highlighting its versatility in chemical synthesis (Chen Qingfang et al., 2010).
Physical Properties Analysis
Although detailed studies on the physical properties of isoferulic acid, such as melting point, solubility, and crystal structure, are less commonly found in the literature, the investigation of its complexes has provided insights into its physical characteristics. The crystalline structure analysis of isoferulic acid complexes has revealed details about its arrangement and interaction with other molecules, contributing to a deeper understanding of its physical attributes (M. Kalinowska et al., 2021).
Chemical Properties Analysis
Isoferulic acid exhibits significant antioxidant activity, as demonstrated in various in vitro studies. It has shown effectiveness in both lipid and aqueous media, showcasing its potential as a natural antioxidant. The compound's ability to scavenge free radicals, reduce metallic ions, and inhibit lipid peroxidation underscores its valuable chemical properties and its role in biological systems (Xiaozhen Wang, Xican Li, Dongfeng Chen, 2011).
Scientific Research Applications
1. Anti-Glycation Agent
- Summary of Application : Isoferulic Acid (IFA) has been identified as a new anti-glycation agent. It inhibits fructose- and glucose-mediated protein glycation in vitro .
- Methods of Application : The inhibitory activity of IFA was investigated on fructose- and glucose-mediated protein glycation and oxidation of bovine serum albumin (BSA). The formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine were measured .
- Results or Outcomes : IFA inhibited the formation of AGEs and CML, as well as the level of fructosamine. It also prevented protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification .
2. Antitumor Effects
- Summary of Application : Isoferulic Acid has shown anticancer activity, as it can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer .
- Methods of Application : The antitumor effects of Isoferulic Acid were investigated by inducing the generation of intracellular reactive oxygen species (ROS). It also interferes with the cell cycle of cancer cells, arrests most cancer cells in G 0 /G 1 phase, and exerts an antitumor effect by inducing autophagy .
- Results or Outcomes : Isoferulic Acid significantly inhibited the proliferation of human renal carcinoma A-498 cells, induced cleaved caspase-3 expression, and promoted the apoptosis of A-498 cells .
Safety And Hazards
Future Directions
Isoferulic acid, a phenolic compound, is plentiful in medicinal plants . It has numerous biological effects, including antioxidation, anti-inflammation, anticancer, and neuroprotective . Isoferulic acid is involved in several biochemical pathways and suitable targets are also identified . It has potential for future research directions .
properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCVMIEKCOAJU-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314847 | |
Record name | trans-Isoferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoferulic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
409.00 to 411.00 °C. @ 760.00 mm Hg | |
Record name | Isoferulic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoferulic acid | |
CAS RN |
25522-33-2, 537-73-5 | |
Record name | trans-Isoferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoferulic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoferulic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07109 | |
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Record name | Isoferulic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | trans-Isoferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFERULIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isoferulic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 233 °C | |
Record name | Isoferulic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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